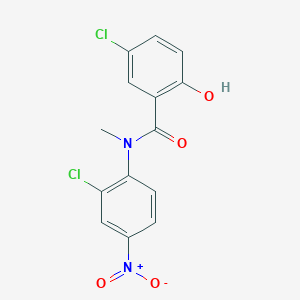![molecular formula C21H24O2S2 B14494939 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane CAS No. 65480-49-1](/img/structure/B14494939.png)
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane is a complex organic compound characterized by the presence of dithiane and dioxolane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require the use of solvents such as toluene and purification steps like distillation and chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
科学的研究の応用
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
作用機序
The mechanism by which 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiane and dioxolane rings can participate in various chemical reactions, influencing the compound’s reactivity and stability . These interactions can modulate biological pathways and processes, making the compound valuable for research and therapeutic applications.
類似化合物との比較
Similar Compounds
- 2-[2-(1,3-Dithian-2-yl)ethyl]-1,3-dithiane
- 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane
- 2,2-Diphenyl-1,3-dithiane
Uniqueness
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane is unique due to the presence of both dithiane and dioxolane rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications and makes it a versatile compound in various fields of research.
特性
CAS番号 |
65480-49-1 |
|---|---|
分子式 |
C21H24O2S2 |
分子量 |
372.5 g/mol |
IUPAC名 |
2-[2-(1,3-dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C21H24O2S2/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)23-18(22-20)12-13-19-24-14-7-15-25-19/h1-6,8-11,18-21H,7,12-15H2 |
InChIキー |
TVHILVXEVBQJAU-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)CCC2OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


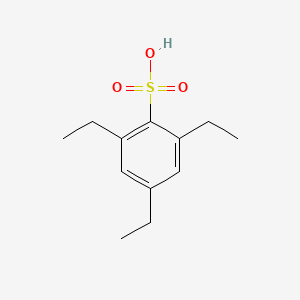
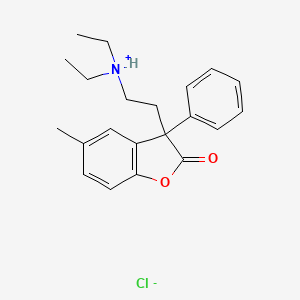
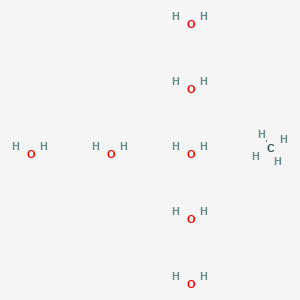

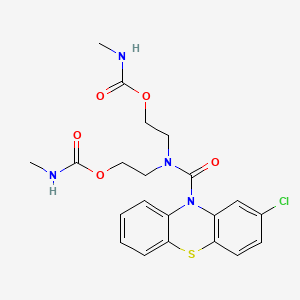
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
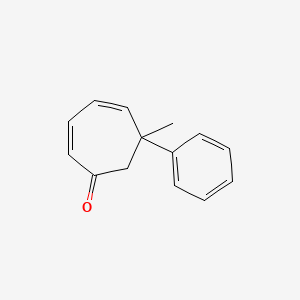
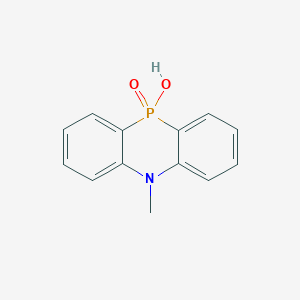

acetate](/img/structure/B14494907.png)
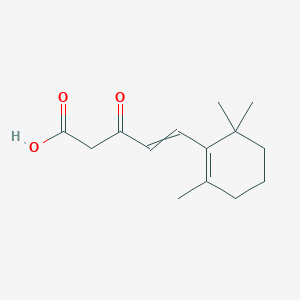
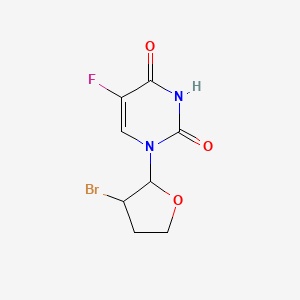
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
